molecular formula C46H75NO13 B140021 Tolytoxin CAS No. 127999-44-4

Tolytoxin

Cat. No. B140021
M. Wt: 850.1 g/mol
InChI Key: FTGOWEQDZZMPNJ-GUMZKTDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolytoxin is a naturally occurring compound that is extracted from the marine cyanobacterium, Lyngbya majuscula. It is a potent neurotoxin that has been found to have significant biochemical and physiological effects. Tolytoxin has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

Tolytoxin exerts its effects by binding to and inhibiting the activity of voltage-gated sodium channels in nerve cells. This leads to the disruption of nerve impulses and can result in paralysis or death.

Biochemical And Physiological Effects

Tolytoxin has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Additionally, tolytoxin has been found to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Tolytoxin is a potent neurotoxin that can be difficult to work with in the laboratory. However, it has several advantages for use in experiments. Its potent activity and specificity for voltage-gated sodium channels make it a useful tool for studying the function of these channels in nerve cells. Additionally, tolytoxin has been found to have anti-tumor and antimicrobial activity, making it a potential candidate for the development of new drugs.
List of

Future Directions

1. Development of new drugs based on tolytoxin for the treatment of cancer and infectious diseases.
2. Investigation of the mechanism of action of tolytoxin on voltage-gated sodium channels.
3. Development of new methods for the synthesis of tolytoxin in the laboratory.
4. Investigation of the potential use of tolytoxin as a pesticide or herbicide.
5. Exploration of the potential use of tolytoxin in biotechnology, such as in the development of biosensors or bioelectronic devices.

Scientific Research Applications

Tolytoxin has been the subject of extensive research due to its potential applications in medicine and biotechnology. Researchers have found that tolytoxin has potent anti-tumor activity and may be useful in the treatment of cancer. Additionally, tolytoxin has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

127999-44-4

Product Name

Tolytoxin

Molecular Formula

C46H75NO13

Molecular Weight

850.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1

InChI Key

FTGOWEQDZZMPNJ-GUMZKTDUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC

synonyms

6-hydroxy-7-O-methylscytophycin B
tolytoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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